molecular formula C7H5ClINO2 B1586592 Methyl 2-Chloro-5-iodonicotinate CAS No. 78686-83-6

Methyl 2-Chloro-5-iodonicotinate

Cat. No.: B1586592
CAS No.: 78686-83-6
M. Wt: 297.48 g/mol
InChI Key: XJAILSCNCPJQPH-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-5-iodonicotinate is an organic compound with the molecular formula C7H5ClINO2 It is a derivative of nicotinic acid and is characterized by the presence of chlorine and iodine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-Chloro-5-iodonicotinate can be synthesized through a multi-step process. One common method involves the iodination of methyl nicotinate followed by chlorination. The iodination is typically carried out using iodine and a suitable oxidizing agent, while the chlorination can be achieved using phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as silica gel chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Chloro-5-iodonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the halogen atoms.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 2-Chloro-5-iodonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-5-iodonicotinate involves its interaction with specific molecular targets. The presence of chlorine and iodine atoms allows the compound to participate in halogen bonding, which can influence its binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

    Methyl 2-Chloro-5-bromonicotinate: Similar structure but with a bromine atom instead of iodine.

    Methyl 2-Chloro-5-fluoronicotinate: Contains a fluorine atom in place of iodine.

    Methyl 2-Chloro-5-nitronicotinate: Features a nitro group instead of iodine.

Uniqueness: Methyl 2-Chloro-5-iodonicotinate is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. The iodine atom, in particular, enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in various research applications .

Properties

IUPAC Name

methyl 2-chloro-5-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAILSCNCPJQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377498
Record name Methyl 2-Chloro-5-iodonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78686-83-6
Record name Methyl 2-Chloro-5-iodonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution containing 0.12 ml of dry dimethylformamide and 0.14 ml of distilled phosphorus oxychloride in 20 ml of anhydrous methylene chloride are added 0.28 g of methyl 5-iodo-1,2-dihydro-3-pyridinecarboxylate in one portion. The mixture is stirred at room temperature under a nitrogen atmosphere for 28 hours. Workup as described in Procedure 1 yields 0.13 g (43%) of recrystallized methyl 2-chloro-5-iodo-3-pyridinecarboxylate.
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
methyl 5-iodo-1,2-dihydro-3-pyridinecarboxylate
Quantity
0.28 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture containing 2.0 g of methyl 5-iodo-1,2-dihydro-3-pyridinecarboxylate, 1.6 g of diethylaniline, 1.64 g of benzyltriethylammonium chloride and 3.6 ml of distilled phosphorus oxychloride in 100 ml of dry acetonitrile are added 15 drops of water. The mixture is heated under reflux for 18 hours. After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure and the residue taken up in methylene chloride and extracted with water. The organic solution is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is chromatographed on a column of flash silica gel using methylene chloride as the eluent. Evaporation of the eluent yields a pale yellowish solid which is recrystallized from aqueous ethanol to give 1.1 g (52%) of methyl 2-chloro-5-iodo-3-pyridinecarboxylate as a white solid: m.p. 73°-73.5° C.; NMR (80 MHz, CDCl3) delta 3.96 (s, 3H), 8.43 (d, 1H, J=2.3 Hz), 8.71 (d, 1H, J=2.3 Hz).
Name
methyl 5-iodo-1,2-dihydro-3-pyridinecarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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